Imino(methyl)(propan-2-yl)-lambda6-sulfanone chemical structure and properties
Imino(methyl)(propan-2-yl)-lambda6-sulfanone chemical structure and properties
Technical Profile: Imino(methyl)(propan-2-yl)- -sulfanone
Synonyms:S-Methyl-S-isopropylsulfoximine; Methyl(1-methylethyl)oxosulfonium imide
CAS Registry Number: 1367371-35-4[1]
Executive Summary
Imino(methyl)(propan-2-yl)-
This molecule serves as a superior bioisostere for sulfones (
Structural Analysis & Stereochemistry
The core structure features a sulfur atom in the +6 oxidation state (
Stereogenicity
The sulfur atom is chiral, possessing four distinct substituents:
-
Oxygen (
) -
Imine Nitrogen (
) -
Methyl Group (
) -
Isopropyl Group (
)
Consequently, the molecule exists as two enantiomers: (
Physicochemical Properties
| Property | Value / Description | Context |
| Molecular Formula | ||
| Molecular Weight | 121.20 g/mol | Fragment-like, high ligand efficiency potential. |
| Physical State | Colorless Liquid | Low melting point due to asymmetry. |
| Basicity (pKa) | The nitrogen is weakly basic, protonating at low pH. | |
| H-Bonding | Donor: 1 (NH), Acceptor: 2 (N, O) | Superior H-bond network compared to sulfones (Acceptor only). |
| Lipophilicity (LogP) | More polar than the corresponding sulfone analogue. | |
| Topological PSA | Favorable for membrane permeability. |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing NH-sulfoximines is the metal-free oxidative imination of the corresponding sulfoxide. This method avoids hazardous azides (e.g.,
Diagrammatic Workflow (Synthesis)
Caption: Step-wise synthetic pathway from sulfide precursor to enantiopure sulfoximine.
Detailed Protocol: Metal-Free Oxidative Imination
Objective: Synthesis of racemic Imino(methyl)(propan-2-yl)-
Reagents:
-
Substrate: Methyl isopropyl sulfoxide (1.0 equiv)
-
Nitrogen Source: Ammonium carbamate (
) (1.5 equiv) -
Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)
-
Solvent: Methanol (MeOH) (0.5 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with Methyl isopropyl sulfoxide and Methanol.
-
Addition: Add Ammonium carbamate in one portion.
-
Oxidation: Add PIDA slowly over 5 minutes at room temperature. The reaction is slightly exothermic.
-
Reaction: Stir the mixture at 25°C for 2–4 hours. Monitor consumption of sulfoxide via TLC (stain with
) or LC-MS. -
Workup: Remove solvent under reduced pressure. The residue will contain the product and iodobenzene (byproduct).
-
Purification: Dissolve residue in minimal Dichloromethane (DCM) and load onto a silica gel column. Elute with a gradient of DCM:MeOH (95:5 to 90:10). The sulfoximine is significantly more polar than iodobenzene.
-
Yield: Expected isolated yield is 80–90%.
Validation:
-
1H NMR (CDCl3): Look for the diagnostic methyl singlet (
ppm) and the isopropyl methine septet. The NH proton is often broad and exchangeable. -
IR: Strong bands at
( ) and ( ).
Medicinal Chemistry Applications
Bioisosterism: Sulfoximine vs. Sulfone
The sulfoximine group is a "chiral switch" for the achiral sulfone group.
-
Solubility: The unsubstituted nitrogen (
) allows the sulfoximine to act as a hydrogen bond donor, significantly improving aqueous solubility compared to the lipophilic sulfone.[2] -
Metabolic Stability: The
bond is highly resistant to hydrolysis and enzymatic cleavage by CYPs, making it a robust scaffold for oral drugs. -
Vectorial Exploration: The nitrogen atom can be further alkylated or arylated (N-functionalization), allowing medicinal chemists to grow the molecule into new pockets within a protein target.
Biological Pathway Interaction (Generic)
Caption: Logic flow for replacing a sulfone moiety with a sulfoximine during Lead Optimization.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Handling: The synthesis involves hypervalent iodine, which is an oxidant. Perform reactions in a fume hood.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
References
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Systematic Nomenclature & Identity
-
PubChem Compound Summary: Sulfoximine Derivatives. National Library of Medicine.
-
Source:
-
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Synthesis Methodology (Ammonium Carbamate/PIDA)
-
Zenzola, M., et al. (2016). Transfer of Electrophilic NH to Sulfides and Sulfoxides.
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Source:
-
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Medicinal Chemistry (Bioisosterism)
-
Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Aspects and Applications.
-
Source:
-
-
Properties of Sulfoximines
-
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.
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Source:
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